3-Hydroxy-4-iodobenzonitrile

Vue d'ensemble

Description

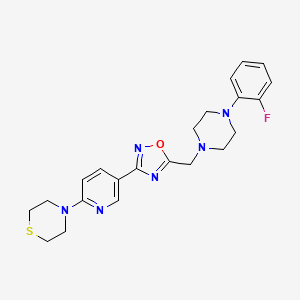

3-Hydroxy-4-iodobenzonitrile is a chemical compound with the molecular formula C7H4INO . It has a molecular weight of 245.02 . It is a solid or viscous liquid at room temperature .

Synthesis Analysis

The synthesis of 3-Hydroxy-4-iodobenzonitrile involves several steps . The process starts with the dissolution of the residue in dioxane, followed by the addition of trifluoroacetic acid anhydride and pyridine . After stirring at room temperature for 18 hours, the solvent is evaporated under reduced pressure . The residue is then treated with chloroform to obtain an oily residue . This residue is dissolved in a mixture of tetrahydrofuran and methanol, to which an aqueous sodium hydroxide solution is added . After stirring for 4 hours, the solvent is evaporated under reduced pressure . The residue is washed with dichloromethane, acidified with hydrochloric acid, and then treated with ethyl acetate to obtain a crude product . This crude product is purified by silica gel column chromatography to obtain the title compound .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-iodobenzonitrile consists of a benzene ring with a hydroxy group (-OH) and an iodine atom attached to adjacent carbon atoms, and a nitrile group (-CN) attached to the fourth carbon atom .Physical And Chemical Properties Analysis

3-Hydroxy-4-iodobenzonitrile is a solid or viscous liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis Methodology

Reduction Mechanism in Pesticides

3-Hydroxy-4-iodobenzonitrile, also known as ioxynil, undergoes reduction in dimethylsulfoxide, showing cleavage of the iodide and yielding 3-iodo-4-hydroxybenzonitrile. This reduction is an interesting one-electron process in aprotic solvents due to autoprotonation by another molecule of ioxynil (R. Sokolová et al., 2010).

Herbicidal Applications

Ioxynil's herbicidal action involves the inhibition of the Hill reaction in chloroplasts, uncoupling oxidative phosphorylation, and producing free radicals under UV light. Hydrolysis to 3,5-diiodo-4-hydroxybenzoic acid occurs in soil and plants, and the release of iodine has been demonstrated (R. L. Wain et al., 1966).

Environmental Impact and Sustainability

Studies focus on high atom-efficient and environment-friendly methods for preparing herbicides like ioxynil. These methods aim to address productivity penalties and expensive purification processes traditionally associated with these herbicides (A. Subbarayappa et al., 2010; 2011).

Molecular Interactions Under Pressure

Investigations on 4-iodobenzonitrile, closely related to 3-Hydroxy-4-iodobenzonitrile, reveal how pressure affects its molecular interactions. The study of its crystal structure under varying pressures offers insights into the robustness and sensitivity of halogen bonds and π-stacking contacts, which are crucial in understanding the behavior of related compounds (N. Giordano et al., 2019).

Safety And Hazards

3-Hydroxy-4-iodobenzonitrile is considered hazardous . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-hydroxy-4-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGXKQNEFYEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-iodobenzonitrile | |

CAS RN |

210962-75-7 | |

| Record name | 3-hydroxy-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2736816.png)

![1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one](/img/structure/B2736820.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2736821.png)

![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)

![4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid](/img/structure/B2736831.png)

![1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2736834.png)